ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT
Brand Name: Vulcanchem
CAS No.: 106636-57-1
VCID: VC0012103
InChI: InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1
SMILES: C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]
Molecular Formula: C15H9ClKNO2S
Molecular Weight: 341.9 g/mol

ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT

CAS No.: 106636-57-1

Main Products

VCID: VC0012103

Molecular Formula: C15H9ClKNO2S

Molecular Weight: 341.9 g/mol

ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT - 106636-57-1

CAS No. 106636-57-1
Product Name ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT
Molecular Formula C15H9ClKNO2S
Molecular Weight 341.9 g/mol
IUPAC Name potassium;2-(2-chloroacridin-9-yl)sulfanylacetate
Standard InChI InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1
Standard InChIKey KGKQAOMBCMNNHJ-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]
SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]
Synonyms ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT
PubChem Compound 23700082
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator